Doxylamine Impurity A

Description

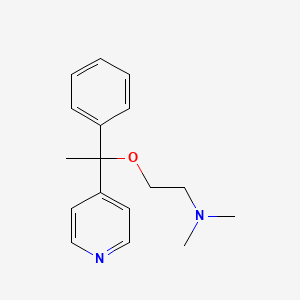

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZZDVZUPDFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873407-01-3 | |

| Record name | Doxylamine pyridine-4-yl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Characterization and Nomenclature of Doxylamine Impurity a

Systematic Naming and Chemical Identity of Doxylamine (B195884) Impurity A

Doxylamine Impurity A is systematically known by its International Union of Pure and Applied Chemistry (IUPAC) name, which is N,N-dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine. veeprho.comnih.govsigmaaldrich.com This name precisely describes its molecular structure. The compound is a positional isomer of doxylamine, where the pyridine (B92270) ring is attached at the 4-position instead of the 2-position as in the parent drug.

The chemical formula of this compound is C17H22N2O, and it has a molecular weight of approximately 270.37 g/mol . pharmaffiliates.comveeprho.comnih.govscbt.comclearsynth.comlgcstandards.comsimsonpharma.com Its identity is further confirmed by its unique CAS Registry Number, 873407-01-3. veeprho.comscbt.comclearsynth.comlgcstandards.comchemicea.comcleanchemlab.compharmaffiliates.comdrjcrbio.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine veeprho.comnih.govsigmaaldrich.com |

| Chemical Formula | C17H22N2O pharmaffiliates.comveeprho.comnih.govscbt.comclearsynth.comlgcstandards.comsimsonpharma.com |

| Molecular Weight | 270.37 g/mol pharmaffiliates.comveeprho.comnih.govscbt.comclearsynth.comlgcstandards.comsimsonpharma.com |

| CAS Registry Number | 873407-01-3 veeprho.comscbt.comclearsynth.comlgcstandards.comchemicea.comcleanchemlab.compharmaffiliates.comdrjcrbio.com |

Synonyms and Pharmacopoeial Designations of this compound

Due to its significance as a pharmaceutical impurity, this compound is known by several synonyms and pharmacopoeial designations. These alternative names are frequently used in scientific literature, regulatory submissions, and by chemical suppliers.

Common synonyms for this compound include:

Doxylamine 4-Pyridinyl Isomer veeprho.comnih.govscbt.comclearsynth.comlgcstandards.comchemicea.comcleanchemlab.compharmaffiliates.comdrjcrbio.com

Doxylamine Pyridine-4-yl isomer nih.govsynzeal.com

N,N-Dimethyl-2-[1-phenyl-1-(4-pyridinyl)ethoxy]ethanamine scbt.comsimsonpharma.compharmaffiliates.comsimsonpharma.com

4-[α-(2-Dimethylaminoethoxy)-α-methylbenzyl]pyridine scbt.comsimsonpharma.compharmaffiliates.comsimsonpharma.com

In pharmacopoeial contexts, it is specifically designated as:

Doxylamine EP Impurity A veeprho.comsimsonpharma.comchemicea.comcleanchemlab.comdrjcrbio.comsynzeal.comsimsonpharma.com

Doxylamine Succinate (B1194679) Impurity A veeprho.com

The United States Pharmacopeia (USP) also refers to it as Doxylamine Pyridine-4-yl Isomer. synzeal.com

Table 2: Synonyms and Pharmacopoeial Designations

| Type | Name |

|---|---|

| Synonym | Doxylamine 4-Pyridinyl Isomer veeprho.comnih.govscbt.comclearsynth.comlgcstandards.comchemicea.comcleanchemlab.compharmaffiliates.comdrjcrbio.com |

| Synonym | Doxylamine Pyridine-4-yl isomer nih.govsynzeal.com |

| Pharmacopoeial Designation | Doxylamine EP Impurity A veeprho.comsimsonpharma.comchemicea.comcleanchemlab.comdrjcrbio.comsynzeal.comsimsonpharma.com |

| Pharmacopoeial Designation | Doxylamine Succinate Impurity A veeprho.com |

| Pharmacopoeial Designation (USP) | Doxylamine Pyridine-4-yl Isomer synzeal.com |

Structural Elucidation Considerations for this compound

The structural elucidation of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity and distinguish it from doxylamine and other related substances. High-performance liquid chromatography (HPLC) is a key analytical method used for the separation and quantification of this impurity. lgcstandards.com

Advanced analytical techniques are employed to definitively characterize the structure. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is crucial for determining the connectivity of atoms and confirming the position of the substituent on the pyridine ring. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition of the impurity.

In the context of degradation studies, ultra-fast liquid chromatography coupled to a quadrupole-linear ion trap mass spectrometer has been utilized for the screening and structural elucidation of byproducts from the parent compound, doxylamine. researchgate.net Such comprehensive characterization ensures that reference standards for this compound are well-defined and suitable for use in analytical method development, validation, and quality control applications in the pharmaceutical industry. clearsynth.comcleanchemlab.comsynzeal.comclearsynth.com

Mechanisms of Formation and Occurrence of Doxylamine Impurity a

Degradation Pathways Leading to Doxylamine (B195884) Formation

Forced degradation studies indicate that doxylamine is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal environments. impactfactor.orgresearchgate.net The extent of degradation varies significantly depending on the specific stressor and the conditions applied, such as temperature and duration of exposure. impactfactor.orgjapsonline.com

Acid-Catalyzed Degradation Products of Doxylamine

When subjected to acidic conditions, doxylamine undergoes degradation. Research has shown that treatment with acid results in a quantifiable breakdown of the parent compound. impactfactor.orgjapsonline.com In one study, subjecting doxylamine to acid tests resulted in 8.97% degradation. japsonline.com Another study observed 7.03% degradation after one hour of acid stress, which increased to 9.62% after two hours. impactfactor.org While the stability of doxylamine in acidic pH has been described as well-established in some contexts, forced degradation studies confirm its lability under specific stringent conditions. researchgate.netresearchgate.net The specific products formed during acid-catalyzed degradation are not always fully characterized in all studies, but they are distinct from the parent compound.

Base-Catalyzed Degradation Products of Doxylamine

Doxylamine demonstrates notable susceptibility to degradation in alkaline (basic) conditions. rjptonline.org Studies report that doxylamine degrades more in basic conditions compared to several other stressors. rjptonline.org One investigation found that 12.3% of doxylamine degraded under alkaline stress. japsonline.com A separate study reported 11.01% degradation under basic conditions. impactfactor.org A major alkaline degradation product has been isolated and characterized using techniques like FT-IR, confirming that a specific, stable degradant is formed under these conditions. researchgate.netdntb.gov.ua

Oxidative Degradation Products of Doxylamine

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), leads to the degradation of doxylamine. nih.govresearchgate.net The extent of degradation has been reported to be 5.25% in one study and 5.86% in another. impactfactor.orgjapsonline.com Research using liquid chromatography-mass spectrometry (LC-MS) has been employed to characterize the oxidative degradation products, sometimes referred to as DOX DEG. nih.govresearchgate.net Identified metabolites from oxidative pathways include Doxylamine N-oxide. who.int The formation of these oxidized derivatives demonstrates a specific pathway of decomposition for the doxylamine molecule under oxidative pressure. researchgate.net

Photolytic Degradation Products of Doxylamine

Studies on the photolytic stability of doxylamine show that it is relatively stable when exposed to light. rjptonline.orgdntb.gov.ua In one forced degradation study, the level of degradation due to photolytic stress was found to be 4.91%. japsonline.com Another report indicated that both doxylamine and its partner drug, pyridoxine (B80251) hydrochloride, were most stable under photolytic conditions compared to other stressors like acid, base, or heat. rjptonline.org This suggests that while some degradation can occur upon exposure to light, it is not the most significant pathway for decomposition.

Thermal Degradation Products of Doxylamine

Exposure to heat is another condition that can cause the degradation of doxylamine. When subjected to thermal stress, doxylamine showed a degradation of 6.28%. japsonline.com Safety data for doxylamine succinate (B1194679) notes that decomposition is avoided if used according to specifications, but hazardous decomposition products like carbon monoxide, carbon dioxide, and nitrogen oxides can be formed under thermal stress. caymanchem.com

Neutral Degradation Products of Doxylamine

Under neutral hydrolytic conditions (exposure to water without added acid or base), doxylamine also shows a degree of degradation. One study reported a degradation of 10.24% under neutral conditions. japsonline.com Another investigation noted a degradation of 3.68% when doxylamine was exposed to neutral stress. impactfactor.org

Summary of Doxylamine Degradation

The table below summarizes the findings from various forced degradation studies on Doxylamine Succinate (DOX).

| Stress Condition | Degradation of DOX (%) - Study 1 japsonline.com | Degradation of DOX (%) - Study 2 impactfactor.org |

| Acidic | 8.97% | 7.03% |

| Basic | 12.3% | 11.01% |

| Oxidative | 5.25% | 5.86% |

| Photolytic | 4.91% | - |

| Thermal | 6.28% | - |

| Neutral | 10.24% | 3.68% |

Process-Related Impurities Arising from Doxylamine Synthesis

The synthesis of doxylamine is a multi-step process that can inadvertently lead to the formation of impurities, including Doxylamine Impurity A. researchgate.netgoogle.com These impurities can arise from starting materials, intermediates, or as by-products of the chemical reactions.

This compound is a positional isomer of doxylamine, specifically the 4-pyridinyl isomer. synzeal.com Its formation can be directly linked to the presence of isomeric impurities in the starting materials. The synthesis of doxylamine typically involves the reaction of 2-acetylpyridine (B122185) with a phenyl Grignard reagent to form a carbinol intermediate, which is then etherified. researchgate.netgoogle.com If the 2-acetylpyridine starting material contains its isomer, 4-acetylpyridine (B144475), as an impurity, this will lead to the corresponding formation of this compound alongside the active pharmaceutical ingredient (API). google.com

A plausible synthetic route to Impurity A involves the reaction of 4-acetylpyridine with phenylmagnesium bromide. The resulting carbinol is then reacted with an alkylating agent like 2-dimethylaminochloroethane to form the final impurity. The structural similarity between 2-acetylpyridine and 4-acetylpyridine makes their separation challenging, and the presence of the latter, even in small amounts, can result in the generation of this compound.

Table 1: Starting Materials and Their Potential to Form this compound

| Starting Material | Corresponding Product | Role in Impurity Formation |

| 2-acetylpyridine | Doxylamine | Main starting material for the API. |

| 4-acetylpyridine | This compound | Isomeric impurity in the starting material that leads to the formation of Impurity A. |

The intermediates formed during doxylamine synthesis are also critical in the context of impurity formation. The primary intermediate in doxylamine synthesis is 2-pyridylphenylmethylcarbinol. researchgate.netnih.gov If the starting material contains 4-acetylpyridine, the corresponding intermediate, 4-pyridylphenylmethylcarbinol, will also be formed. This intermediate will then undergo the subsequent etherification step to yield this compound.

The purification of the carbinol intermediate is a crucial step to control the level of the isomeric impurity. indexcopernicus.com Inadequate purification at this stage will carry the isomeric intermediate forward, leading to the formation of this compound in the final product. google.com

Table 2: Key Intermediates in Doxylamine Synthesis and Impurity A Formation

| Intermediate | Precursor | Subsequent Product |

| 2-pyridylphenylmethylcarbinol | 2-acetylpyridine | Doxylamine |

| 4-pyridylphenylmethylcarbinol | 4-acetylpyridine | This compound |

Besides the direct pathway from isomeric starting materials, by-products can also be formed during the synthesis of doxylamine. While not directly this compound, these by-products are indicative of the reaction conditions and can sometimes include related substances. For instance, the Grignard reaction is a key step, and its conditions need to be carefully controlled to minimize side reactions. researchgate.netgoogle.com One identified by-product and degradation product is 2-benzoylpyridine. pharmaffiliates.com While structurally distinct from Impurity A, its presence highlights the complexity of the reaction mixture and the need for robust purification methods.

Storage-Induced Formation of this compound

Doxylamine, as a formulated drug product, can degrade over time, leading to the formation of various impurities. impactfactor.orgd-nb.info While specific studies focusing solely on the transformation of doxylamine to this compound during storage are not extensively detailed in the provided results, the potential for degradation exists. Doxylamine can undergo oxidation and hydrolysis under certain conditions. d-nb.info For instance, doxylamine N-oxide is a known degradation product. who.int

The stability of doxylamine succinate has been evaluated under accelerated conditions (40°C/75%RH), and various degradation products are monitored using methods like high-performance liquid chromatography (HPLC). google.com Although this compound is primarily considered a process-related impurity, the potential for its formation or increase during storage, particularly if trace amounts of catalysts or specific conditions are present, cannot be entirely ruled out without specific stability studies. The presence of other substances in a formulation could potentially influence degradation pathways. scholaris.ca

Analytical Methodologies for Doxylamine Impurity a Detection and Quantification

Chromatographic Techniques for Impurity A Analysis

Chromatographic methods, especially HPLC, are the cornerstone for the analysis of Doxylamine (B195884) Impurity A, providing the necessary specificity and sensitivity to detect and quantify this impurity, even at low levels.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands out as the primary analytical tool for profiling impurities in Doxylamine. impactfactor.orgresearchgate.net Its high performance, sensitivity, and specificity make it ideal for separating Impurity A from the main active pharmaceutical ingredient (API) and other related substances. impactfactor.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the impurity profiling of Doxylamine. researchgate.netresearchgate.net This method is effective for separating compounds with varying polarity, such as Doxylamine and its structural isomer, Impurity A. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Doxylamine Impurity A, being a positional isomer of the parent drug, exhibits different physicochemical properties, such as reduced lipophilicity, which results in it eluting earlier than Doxylamine under reversed-phase conditions. The development of stability-indicating RP-HPLC methods is a key focus, ensuring that the method can separate the API from its degradation products and process-related impurities. researchgate.netdntb.gov.ua Quality by Design (QbD) principles are often applied to develop robust and reliable RP-HPLC methods for routine quality control analysis. impactfactor.orgresearchgate.net

To achieve a comprehensive separation of Doxylamine, its impurities, and other components in a formulation, gradient elution is frequently utilized. impactfactor.orgafricanjournalofbiomedicalresearch.com Unlike isocratic elution where the mobile phase composition remains constant, a gradient program involves changing the mobile phase composition over the course of the analysis. This is particularly useful for complex samples containing compounds with a wide range of polarities. By gradually increasing the organic solvent concentration in the mobile phase, strongly retained components can be eluted more quickly, sharpening peaks and reducing analysis time while ensuring adequate resolution between closely eluting peaks like Doxylamine and Impurity A. africanjournalofbiomedicalresearch.com For instance, a method for the simultaneous determination of Doxylamine succinate (B1194679) and Pyridoxine (B80251) hydrochloride related substances uses a gradient program with a buffer and methanol (B129727) to separate all peaks of interest within 30 minutes. africanjournalofbiomedicalresearch.com Another method uses a gradient of acetonitrile (B52724) and methanol to separate Doxylamine and its impurities. googleapis.com

A representative gradient program for separating Doxylamine and its impurities might involve a sequence of changes in the mobile phase composition, as illustrated in the hypothetical table below.

Table 1: Example of a Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) (e.g., Aqueous Buffer) | Mobile Phase B (%) (e.g., Organic Solvent) |

| 0.0 | 95 | 5 |

| 15.0 | 95 | 5 |

| 21.0 | 88 | 12 |

| 45.0 | 67 | 33 |

| 50.0 | 95 | 5 |

| 55.0 | 95 | 5 |

| This table is illustrative. Actual gradients vary based on the specific method. A similar program was used for analyzing related substances in a pharmaceutical preparation. google.com |

The choice of stationary phase is critical for achieving the desired separation in RP-HPLC. For Doxylamine and its impurities, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) are the most common stationary phases. google.com

C18 (Octadecylsilane): This is a highly hydrophobic and widely used stationary phase that provides excellent retention for a broad range of compounds. analiticaweb.it Many developed methods for Doxylamine impurity profiling utilize a C18 column. impactfactor.orgjapsonline.com For example, a method developed using QbD principles employed a C18 column (250 x 4.6 mm, 5 µm) for robust impurity profiling. impactfactor.org High-performance core-shell C18 columns, such as the Kinetex EVO C18, are also used to obtain narrow peak shapes and enhanced resolution. phenomenex.com

C8 (Octylsilane): This stationary phase is less hydrophobic than C18 and provides shorter retention times for non-polar compounds. It can offer different selectivity compared to C18. A validated stability-indicating RP-HPLC method for Doxylamine succinate and Pyridoxine hydrochloride used a Chromosil® C8 column (250 x 4.6 mm, 5 µm) to separate the active ingredients from their impurities. africanjournalofbiomedicalresearch.com Some patent literature also specifies the use of either C18 or C8 columns, with a preference for C8 in certain embodiments to effectively measure various related impurities. google.com

The selection between C8 and C18 depends on the specific requirements of the separation, including the desired retention times and the selectivity needed to resolve Impurity A from Doxylamine and other related substances. analiticaweb.it

Table 2: Comparison of Commonly Used Stationary Phases for Doxylamine Impurity Analysis

| Stationary Phase | Description | Common Use in Doxylamine Analysis | References |

| C18 (Octadecylsilane) | Long alkyl chain, highly retentive and hydrophobic. | Widely used for impurity profiling of Doxylamine, often in QbD-based methods. Provides robust separation. | impactfactor.orgjapsonline.comphenomenex.com |

| C8 (Octylsilane) | Shorter alkyl chain, moderately hydrophobic. | Used in stability-indicating methods for separating Doxylamine and its impurities, sometimes preferred for specific separations. | africanjournalofbiomedicalresearch.comgoogle.comscielo.br |

Optimizing the mobile phase is essential for achieving the necessary resolution between Doxylamine and Impurity A. The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. impactfactor.orgscielo.br The choice and proportion of the organic modifier significantly affect retention times and selectivity. scielo.br Some methods use a combination of both, such as a mix of acetonitrile and methanol, to fine-tune the separation. googleapis.com

Aqueous Component and pH Control: The aqueous part of the mobile phase is usually a buffer solution to control the pH. The pH is a critical parameter as it affects the ionization state of basic compounds like Doxylamine and its impurities, thereby influencing their retention and peak shape. Acidic pH is commonly employed. For example, a mobile phase of methanol and 0.1% orthophosphoric acid (OPA) in water, adjusted to pH 2.8, has been used. impactfactor.org Another method uses a mobile phase with a phosphate (B84403) buffer at pH 2.5. scielo.br Buffers such as acetate (B1210297) buffer (pH 4) have also been reported. wjpps.com

Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is a key variable. A common composition involves a mixture of methanol and an aqueous buffer, for instance in a 60:40 v/v ratio. Another validated method uses a 35:65 v/v ratio of acetonitrile and an ammonium (B1175870) acetate buffer. japsonline.com The optimization process involves adjusting this ratio to resolve all relevant peaks with good symmetry and efficiency. africanjournalofbiomedicalresearch.com

UV-Vis detection is the standard for quantifying Doxylamine and its impurities after chromatographic separation. The selection of an appropriate wavelength is crucial for achieving adequate sensitivity for all compounds of interest. Doxylamine and its impurities contain chromophores that absorb UV light, allowing for their detection.

The optimal detection wavelength is typically determined by scanning the UV spectra of the main compound and its impurities to find a wavelength where all components show significant absorbance. For Doxylamine and its related substances, including Impurity A, several wavelengths have been reported to be effective:

254 nm: Used in a QbD-assisted RP-HPLC method for the determination of Pyridoxine and Doxylamine. japsonline.com

259 nm: Selected for a method developed using a QbD approach for Doxylamine impurity profiling. impactfactor.org

260 nm: Employed in an HPLC method for the analysis of Doxylamine Succinate in pure powder form. wjpps.com

262 nm: Chosen for detecting Doxylamine succinate and its known impurities in a stability-indicating method. africanjournalofbiomedicalresearch.comscielo.br

The choice of wavelength is a balance between achieving maximum sensitivity for the impurity and ensuring a linear response across the desired concentration range. Photodiode Array (PDA) detectors are often used as they can monitor multiple wavelengths simultaneously and provide spectral information to confirm peak purity. africanjournalofbiomedicalresearch.comgoogleapis.com

Table 3: Reported HPLC Method Parameters for Doxylamine Impurity Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18 (250 × 4.6 mm, 5 µm) | Methanol:0.1% orthophosphoric acid (60:40, v/v), pH 2.8 | 1.0 | 259 | impactfactor.org |

| C8 (250 x 4.6 mm, 5 µm) | Gradient of Methanol and Phosphate Buffer | 1.0 | 262 | africanjournalofbiomedicalresearch.com |

| Silica (15 cm) | Buffer (100mM pH 4 acetate):Acetonitrile (70:30 v/v) | 1.0 | 260 | wjpps.com |

| C18 (250 mm × 4.6 mm, 5 μm) | 0.01 M ammonium acetate buffer:Acetonitrile (35:65 v/v) | 1.0 | 254 | japsonline.com |

| C8 Urea (125 mm x 3.9 mm, 5 µm) | Gradient of Acetonitrile:Methanol:Phosphate buffer (pH 2.5) | Not Specified | 262 | scielo.br |

Spectroscopic Techniques for Impurity A Analysis

Spectroscopic techniques are indispensable for the structural characterization and confirmation of this compound.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of substances containing chromophores. Doxylamine and its impurity, this compound, both possess phenyl and pyridine (B92270) rings, which absorb UV radiation. srce.hr The UV spectrum of doxylamine in a neutral pH buffer exhibits an absorption maximum around 260 nm. srce.hr While the UV spectra of doxylamine and Impurity A are expected to be very similar due to their isomeric nature, subtle differences in the absorption maxima (λmax) or molar absorptivity may exist, which can be exploited for quantification, often in conjunction with chemometric methods if significant spectral overlap occurs. srce.hrtandfonline.com For instance, derivative spectrophotometry can be employed to resolve overlapping spectral signals and allow for the simultaneous determination of doxylamine and its impurities. nih.gov UV detection is also a standard component of HPLC and HPTLC methods, where it is used to quantify the separated compounds. researchgate.net Research has indicated a detection wavelength of 259 nm as being effective in HPLC methods for doxylamine impurity profiling.

Table 2: UV-Vis Spectrophotometric Data for Doxylamine Analysis

| Compound | Solvent/pH | λmax (nm) | Reference |

|---|---|---|---|

| Doxylamine | pH 6.8 buffer | 260 | srce.hr |

| Doxylamine | Distilled Water | 260 | ajchem-a.com |

Table 3: Potential FT-IR Characteristic Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C-O-C Ether Stretch | 1260-1000 |

| C=C and C=N Ring Stretching (Pyridine and Phenyl) | 1600-1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the unambiguous structural elucidation of organic molecules like this compound.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl and pyridine rings, the methine proton, the methylene (B1212753) protons of the ethoxy chain, and the methyl protons of the dimethylamino group. The chemical shifts and splitting patterns of the pyridine protons would be key in confirming the 4-substituted pattern of Impurity A, distinguishing it from the 2-substituted pattern of doxylamine.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. The spectrum of Impurity A would display unique signals for each carbon atom, including those in the phenyl and pyridine rings, the ether linkage, and the dimethylamino group. The chemical shifts of the pyridine carbons are particularly diagnostic for confirming the isomeric structure.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.

COSY establishes proton-proton correlations, helping to identify adjacent protons in the structure.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different fragments of the molecule and confirming the position of the ether linkage and the substitution pattern on the pyridine ring.

These combined NMR techniques allow for the complete and unambiguous assignment of the structure of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Doxylamine |

| This compound |

| Doxylamine-d5 |

| Methanol |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

| Pyridine |

Analytical Method Development and Validation for Doxylamine Impurity a

Method Development Strategies for Doxylamine (B195884) Impurity A Analysis

Effective method development for impurity analysis is a systematic process that aims to create a reliable and robust analytical procedure.

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.com Applying QbD principles to analytical method development ensures that the method is well-understood, robust, and fit for its intended purpose. researchgate.netbioprocessonline.com

The process begins with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. researchgate.net For Doxylamine Impurity A, the ATP would specify the need to accurately and precisely quantify the impurity at levels relevant to its specification limit.

A critical step in QbD is the identification of Critical Quality Attributes (CQAs) of the analytical method, which are the method's performance characteristics that need to be controlled to ensure the desired quality of results. americanpharmaceuticalreview.com For an impurity method, these would include specificity, accuracy, and precision. Subsequently, a risk assessment is performed to identify Critical Process Parameters (CPPs), which are the method variables that could potentially impact the CQAs. researchgate.netamericanpharmaceuticalreview.com For a High-Performance Liquid Chromatography (HPLC) method, CPPs could include mobile phase composition, pH, column temperature, and flow rate. impactfactor.orgjapsonline.com

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to systematically evaluate the effects of multiple CPPs on the method's CQAs. researchgate.netjapsonline.com This approach is more efficient than the traditional one-factor-at-a-time (OFAT) approach. researchgate.net

For evaluating the robustness of an analytical method for this compound, a DoE study would involve making small, deliberate variations to the identified CPPs. ich.orgfda.gov The goal is to demonstrate the method's capacity to remain unaffected by these minor changes, which indicates its reliability during normal usage. ich.orgeuropa.eu

A common DoE approach for robustness testing is a fractional factorial or Plackett-Burman design, which allows for the screening of multiple factors with a minimal number of experimental runs. researchgate.net The results of the DoE study help in establishing a Method Operable Design Region (MODR), which is a multidimensional space of the CPPs within which the method is proven to be robust.

Table 1: Example of Experimental Design for Robustness Evaluation of an HPLC Method for this compound

| Factor | Level 1 | Nominal | Level 2 |

| Mobile Phase pH | 2.8 | 3.0 | 3.2 |

| Column Temperature (°C) | 38 | 40 | 42 |

| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |

| Organic Phase (%) | 48 | 50 | 52 |

Validation Parameters for this compound Analytical Methods (ICH Q2(R1) Guidelines)

Once an analytical method has been developed, it must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. gmp-compliance.orgloesungsfabrik.deamericanpharmaceuticalreview.com For a quantitative impurity test like the one for this compound, the following validation parameters are essential.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. pharmasciences.in For the analysis of this compound, the method must be able to distinguish and separate Impurity A from the active pharmaceutical ingredient (API), doxylamine, and any other potential impurities or degradation products. impactfactor.orgpharmasciences.in

Specificity is typically demonstrated by spiking the drug substance or drug product with appropriate levels of impurities and demonstrating that the method can resolve all components. europa.eu Forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to show that the method can separate the analyte from any resulting degradation products. africanjournalofbiomedicalresearch.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is not co-eluting with other components. pharmasciences.in

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu

For an impurity quantification method, the range should typically extend from the reporting threshold of the impurity to 120% of the specification limit. europa.eupharmasciences.in Linearity is established by analyzing a series of solutions with at least five different concentrations of this compound. ich.orgeuropa.eu The results are then statistically analyzed, often by plotting the peak area response against the concentration and performing a linear regression analysis. A high correlation coefficient (typically >0.99) is expected. africanjournalofbiomedicalresearch.com

Table 2: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | 1500 |

| 1.0 | 3050 |

| 2.0 | 6100 |

| 3.0 | 9050 |

| 4.0 | 12100 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy is the closeness of the test results obtained by the method to the true value. pharmasciences.in It is often expressed as the percent recovery of a known amount of analyte added to a sample. ich.orgeuropa.eu For this compound, accuracy should be assessed by spiking the drug substance or a placebo matrix with known amounts of the impurity at a minimum of three concentration levels covering the specified range. ich.orgeuropa.eu

According to ICH Q2(R1), accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., three replicates at each of three concentrations). ich.orgeuropa.eupharmasciences.in The recovery is calculated for each determination, and the mean recovery and its confidence interval are reported.

Table 3: Example of Accuracy/Recovery Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| Level 1 (50%) | 1.0 | 0.99 | 99.0 |

| 1.0 | 1.01 | 101.0 | |

| 1.0 | 1.00 | 100.0 | |

| Level 2 (100%) | 2.0 | 2.02 | 101.0 |

| 2.0 | 1.98 | 99.0 | |

| 2.0 | 2.01 | 100.5 | |

| Level 3 (150%) | 3.0 | 2.97 | 99.0 |

| 3.0 | 3.03 | 101.0 | |

| 3.0 | 2.99 | 99.7 | |

| Mean Recovery (%) | 99.9 |

Precision (Repeatability and Intermediate Precision) for Impurity A Analysis

Precision studies are essential to demonstrate the consistency and reliability of an analytical method. These studies measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.org For this compound, precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision. ich.org

Repeatability assesses the precision of the method over a short interval of time under the same operating conditions. ich.org This is often determined by performing a minimum of six replicate injections of a standard solution or through multiple determinations across a specified concentration range. ich.org For the analysis of Doxylamine and its impurities, including Impurity A, repeatability is demonstrated when the relative standard deviation (%RSD) of the results is within acceptable limits, commonly set at ≤5% according to ICH Q2(R1) guidelines. In one study, intraday and interday precision tests for a doxylamine analysis method showed that the medication content remained within allowable bounds, with a %RSD between 0.11 and 0.81. impactfactor.org Another study found the %RSD for repeatability to be less than 2%. d-nb.info

Intermediate precision evaluates the effects of random events on the precision of the analytical procedure within a single laboratory. ich.org This involves varying factors such as the day of analysis, the analyst performing the test, and the equipment used. ich.org The objective is to confirm that the method remains reliable under typical laboratory variations. For methods analyzing doxylamine impurities, the %RSD for results obtained under intermediate precision conditions is also expected to be within acceptable limits, often less than 3.0% for each impurity. africanjournalofbiomedicalresearch.com

The following table summarizes typical acceptance criteria for precision studies in the analysis of this compound.

| Precision Type | Typical Acceptance Criteria (%RSD) | Influencing Factors |

| Repeatability (Intra-day) | ≤ 2% - 5% | Same analyst, same instrument, short time interval |

| Intermediate Precision (Inter-day) | < 3.0% | Different analysts, different instruments, different days |

Limit of Detection (LOD) for this compound

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical procedure. rjptonline.org It is a critical parameter for impurity analysis, as it ensures that even trace levels of impurities like this compound can be identified.

The LOD for this compound is typically determined using methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. rjptonline.orgjapsonline.com For instance, the LOD can be calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. japsonline.com

Several studies have established the LOD for doxylamine and its related substances using High-Performance Liquid Chromatography (HPLC). While specific values for this compound are not always individually reported, the methods developed are sensitive enough to detect impurities at very low concentrations. For example, one Quality by Design (QbD) based RP-HPLC method determined the LOD for doxylamine to be 0.23 µg/mL. impactfactor.org Another study reported an LOD of 0.06 ppm for doxylamine and its impurities. africanjournalofbiomedicalresearch.com A separate stability-indicating HPLC method found the LOD for doxylamine succinate (B1194679) to be 0.96 µg/mL. d-nb.inforesearchgate.net

The table below presents a compilation of reported LOD values from various analytical methods developed for doxylamine and its impurities.

| Analytical Method | Reported LOD | Reference |

| QbD-based RP-HPLC | 0.23 µg/mL | impactfactor.org |

| Stability-indicating RP-HPLC | 0.06 ppm | africanjournalofbiomedicalresearch.com |

| Stability-indicating HPLC | 0.96 µg/mL | d-nb.inforesearchgate.net |

| RP-HPLC | 0.9447 µg/ml | rjptonline.org |

| QbD assisted RP-HPLC | 1.18 µg/ml | japsonline.com |

Limit of Quantification (LOQ) for this compound

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. rjptonline.org For impurity analysis, the LOQ is arguably more critical than the LOD, as it defines the lower limit for accurate monitoring and control of impurities like this compound.

Similar to the LOD, the LOQ is often determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve (typically 10 times the standard deviation of the response divided by the slope). japsonline.com Validation of the LOQ often includes assessing the accuracy at this concentration level. africanjournalofbiomedicalresearch.com

Various validated HPLC methods have reported the LOQ for doxylamine and its related substances. A QbD-based RP-HPLC method established the LOQ for doxylamine at 0.71 µg/mL. impactfactor.org Another stability-indicating method reported a highly sensitive LOQ of approximately 0.16 ppm for doxylamine and its impurities. africanjournalofbiomedicalresearch.com A separate study determined the LOQ for doxylamine succinate to be 3.28 µg/mL. d-nb.inforesearchgate.net

The following table provides a summary of reported LOQ values for doxylamine and its impurities from different analytical methods.

| Analytical Method | Reported LOQ | Reference |

| QbD-based RP-HPLC | 0.71 µg/mL | impactfactor.org |

| Stability-indicating RP-HPLC | 0.16 ppm | africanjournalofbiomedicalresearch.com |

| Stability-indicating HPLC | 3.28 µg/mL | d-nb.inforesearchgate.net |

| RP-HPLC | 2.8629 µg/ml | rjptonline.org |

| QbD assisted RP-HPLC | 3.58 µg/ml | japsonline.com |

Robustness of Analytical Methods for this compound

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. japsonline.com It provides an indication of the method's reliability during normal usage. For the analysis of this compound, robustness studies are crucial to ensure that the method is suitable for routine quality control in different laboratory environments. impactfactor.org

Robustness is typically evaluated by introducing minor changes to critical method parameters and observing the effect on the results. Common parameters that are varied include:

Flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min). impactfactor.orgjapsonline.com

Composition of the mobile phase (e.g., altering the ratio of organic solvent to buffer). impactfactor.orgjapsonline.com

pH of the mobile phase buffer.

Column temperature. japsonline.com

Detection wavelength (e.g., ±2 nm). impactfactor.orgjapsonline.com

A robust method will show minimal variation in parameters like peak area, retention time, and resolution when these deliberate changes are made. helixchrom.com For example, a study on a QbD-based RP-HPLC method for doxylamine found that minor variations in flow rate, mobile phase composition, and detection wavelength did not significantly affect the accuracy and specificity of the method. impactfactor.org

System Suitability Testing for this compound Analysis

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. rjptonline.org It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. scielo.br SST parameters are established during method development and validation and are used to verify that the resolution and reproducibility of the system are sufficient for the analysis to be performed. rjptonline.orgscielo.br

For the analysis of this compound, typical SST parameters include:

Tailing Factor (Asymmetry Factor): Ensures the symmetry of the chromatographic peak. An acceptable asymmetry factor is typically specified. impactfactor.org

Theoretical Plates (Column Efficiency): Measures the efficiency of the column in separating the components of the mixture. impactfactor.orgrjptonline.org

Resolution: Confirms the separation between the peak of Impurity A and the peak of doxylamine or other adjacent peaks. rjptonline.org

Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Determined from replicate injections of a standard solution to demonstrate the precision of the system. scielo.br

Relative Retention Time: Pharmacopeial methods may specify a range for the relative retention time of impurities to aid in their identification.

In a developed RP-HPLC method for doxylamine, the suggested approach satisfied all requirements for system applicability, including an acceptable asymmetry factor and an adequate number of theoretical plates. impactfactor.org

Impurity Profiling and Stability Assessment of Doxylamine Formulations

Comprehensive Impurity Profiling of Doxylamine (B195884) Succinate (B1194679), Including Impurity A

Impurity profiling is a key component of pharmaceutical quality control, safeguarding the safety and effectiveness of active pharmaceutical ingredients (APIs) like doxylamine. impactfactor.org Impurities can arise during synthesis, purification, or storage and may impact the stability and safety of the final drug product. gmpinsiders.comimpactfactor.org The United States Pharmacopeia (USP) and other regulatory bodies specify limits for known and unknown impurities in Doxylamine Succinate. spectrumrx.com

Doxylamine Impurity A, chemically known as N,N-dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a positional isomer of doxylamine. synzeal.comnih.govveeprho.com It is also referred to as Doxylamine Pyridine-4-yl Isomer or Doxylamine 4-Pyridinyl Isomer. synzeal.comnih.govveeprho.com The presence of this and other impurities is carefully monitored against established specifications. spectrumrx.com A comprehensive profile of doxylamine succinate includes several related substances.

A variety of other potential impurities and degradation products are also monitored in doxylamine succinate, including N-oxides, desmethyl derivatives, and alcohol analogs. spectrumrx.comnih.gov Studies have identified metabolites such as doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine, which are structurally related to potential process impurities or degradants. nih.gov

Table 1: Known Impurities of Doxylamine Succinate This table is interactive. You can sort and filter the data.

| Impurity Name | Alternative Name(s) | Type |

|---|---|---|

| This compound | Doxylamine Pyridine-4-yl Isomer synzeal.comnih.govveeprho.com | Process Impurity / Degradant |

| Doxylamine Pyridinyl N-Oxide | - | Process Impurity / Degradant spectrumrx.comafricanjournalofbiomedicalresearch.com |

| Doxylamine Dioxide | Doxylamine Di-N-Oxide synzeal.com | Process Impurity / Degradant spectrumrx.com |

| Doxylamine Alcohol | - | Process Impurity / Degradant spectrumrx.comafricanjournalofbiomedicalresearch.com |

| Doxylamine Ethylaminen N-Oxide | Aliphatic N-Oxide Doxylamine simsonpharma.com | Process Impurity / Degradant spectrumrx.comafricanjournalofbiomedicalresearch.com |

| N-Desmethyldoxylamine | - | Process Impurity / Metabolite nih.gov |

| Didesmethyldoxylamine | - | Metabolite nih.gov |

| 2-Benzoylpyridine | - | Process Impurity / Degradant spectrumrx.com |

| Doxylamine EP Impurity B | 1-phenyl-1-(pyridin-2-yl)ethan-1-ol Hydrochloride simsonpharma.comindocoanalyticalsolutions.com | Process Impurity |

Forced Degradation Studies of Doxylamine to Induce Impurity A Formation

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug molecule and identifying potential degradation products, including Impurity A. nih.govsgs.com These studies expose the drug substance to conditions more severe than accelerated stability testing, such as acid, base, oxidation, heat, and light, to provoke degradation. nih.govd-nb.info The goal is typically to achieve a target degradation of 5-20%, which helps in developing and validating stability-indicating analytical methods. sgs.com

Studies on doxylamine succinate reveal its susceptibility to various stress conditions, particularly basic (alkaline) hydrolysis and oxidation. rjptonline.orgjapsonline.com Under alkaline stress (e.g., using 2 M NaOH), doxylamine shows significant degradation. d-nb.infodntb.gov.ua One study reported 2.20% degradation in basic conditions, while another observed 12.3% degradation. rjptonline.orgjapsonline.com Oxidative stress, often induced using hydrogen peroxide (H₂O₂), also leads to notable degradation, with reported values of 5.25% and an oxidative degradation product (DOX DEG) being characterized by LC-MS. japsonline.comresearchgate.net Acidic conditions also cause degradation, with one study noting 8.97% degradation of doxylamine. japsonline.com The drug appears to be most stable under photolytic conditions. rjptonline.orgdntb.gov.ua

These studies are crucial for establishing the degradation pathways and ensuring that any analytical method can adequately separate the intact drug from all potential degradants formed during storage. nih.govoup.com

Table 2: Summary of Forced Degradation Studies on Doxylamine This table is interactive. You can sort and filter the data.

| Stress Condition | Reagent/Conditions | Degradation Observed | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | 2 M NaOH, 70°C for 5 h | Major degradation product isolated | d-nb.infodntb.gov.ua |

| Alkaline Hydrolysis | Base condition | 2.20% degradation | rjptonline.org |

| Alkaline Hydrolysis | Alkaline condition | 12.3% degradation | japsonline.com |

| Acid Hydrolysis | 2 M HCl | Degradation observed | d-nb.info |

| Acid Hydrolysis | Acid condition | 8.97% degradation | japsonline.com |

| Oxidation | 30% H₂O₂, reflux for 7 h | Oxidative degradant (DOX DEG) formed and identified by LC-MS | researchgate.net |

| Oxidation | 6% H₂O₂ | Degradation observed | d-nb.info |

| Oxidation | Oxidative condition | 5.25% degradation | japsonline.com |

| Thermal Degradation | 70°C | Degradation observed | d-nb.info |

| Thermal Degradation | Thermal condition | 6.28% degradation | japsonline.com |

| Photolytic Degradation | UV light | Most stable condition, minimal degradation | rjptonline.orgdntb.gov.ua |

Stability-Indicating Analytical Methods for Doxylamine and Impurity A

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its impurities, degradants, or excipients. africanjournalofbiomedicalresearch.com For doxylamine and its impurities, including Impurity A, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. impactfactor.orgwjpps.com

The development of these methods often employs a Quality by Design (QbD) approach to ensure robustness. impactfactor.orgjapsonline.com Validation is performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. africanjournalofbiomedicalresearch.comfda.gov

Several RP-HPLC methods have been developed for the analysis of doxylamine and its related substances. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com These methods utilize different stationary and mobile phases to achieve effective separation. For instance, a C8 column with a gradient mobile phase of buffer and methanol (B129727) has been used successfully. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Another method employs a C18 column with a mobile phase of phosphate (B84403) buffer and methanol. researchgate.net Detection is typically performed using a UV detector at wavelengths around 260-262 nm. wjpps.comresearchgate.net The suitability of these methods is confirmed by their ability to separate the main doxylamine peak from all known impurities and degradation products generated during forced degradation studies. africanjournalofbiomedicalresearch.comgoogle.com

Table 3: Examples of Stability-Indicating HPLC Methods for Doxylamine This table is interactive. You can sort and filter the data.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Chromosil C8 (250 x 4.6 mm, 5 µm) | Gradient program with Mobile Phase A (Buffer) and Mobile Phase B (Methanol) | 1.0 | 262 | africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com |

| Silica (B1680970) analytical column (15 cm) | 70:30 (v/v) mix of Buffer (100mM pH 4 acetate) and Acetonitrile (B52724) | 1.0 | 260 | wjpps.com |

| Kromasil C18 (250 x 4.6 mm, 5 µm) | 45:55 (v/v) mix of Phosphate buffer (pH 3.5) and Methanol | 1.0 | 262 | researchgate.net |

| Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | 35:65 (v/v) mix of 0.01 M Ammonium (B1175870) acetate (B1210297) buffer and Acetonitrile | 1.0 | 254 | japsonline.comjapsonline.com |

| Xterra C18 (100 x 4.6 mm, 5 µm) | 90:10 (v/v) mix of 0.01 M Phosphate buffer (pH 5.0) and Ethanol | 1.0 | 254 | researchgate.net |

Monitoring of Impurity A Levels During Stability Programs

Stability programs are conducted to monitor the quality of a drug substance or drug product over time under specified storage conditions. tga.gov.au A crucial part of these programs is the monitoring of impurity levels, including specific impurities like this compound, to ensure they remain within the acceptance criteria defined in the product's specification. fda.gov The acceptance criteria are established based on regulatory guidelines, such as those from the ICH, and toxicological data. gmpinsiders.com

During a stability study, the validated stability-indicating analytical method (as described in section 6.3) is used to analyze samples at predetermined time points. impactfactor.org The impurity profile of batches representative of the commercial process is compared to that of batches used in clinical development. fda.gov Any degradation product observed at a level greater than the identification threshold must be identified. fda.gov

The consistent monitoring of Impurity A and other degradants ensures that the drug product maintains its quality, safety, and efficacy throughout its shelf life. tga.gov.au This data is essential for establishing the re-test period for the drug substance or the shelf life for the drug product. tga.gov.au

Identification of Unknown Impurities Related to this compound

During stability studies or as part of impurity profiling, unknown peaks may be detected in the chromatogram. indocoanalyticalsolutions.com When an unknown impurity appears at a level that exceeds the identification threshold set by regulatory bodies like the ICH, its structure must be elucidated. fda.gov This process is critical for understanding potential risks associated with the impurity.

The identification of unknown impurities, which may be structurally related to known compounds like this compound, involves a combination of sophisticated analytical techniques. indocoanalyticalsolutions.com Initially, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS-MS are used to obtain the molecular weight and fragmentation patterns of the unknown compound. indocoanalyticalsolutions.comnih.gov

For definitive structure elucidation, the impurity is often isolated from the sample matrix. indocoanalyticalsolutions.com Techniques like preparative chromatography are used for this purpose. indocoanalyticalsolutions.comdntb.gov.ua Once the impurity is isolated and purified, its structure is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, in conjunction with the mass spectrometry data. indocoanalyticalsolutions.com This comprehensive analysis allows for the unambiguous identification of the unknown impurity's structure. indocoanalyticalsolutions.com

Regulatory and Quality Control Aspects of Doxylamine Impurity a

Pharmacopoeial Standards and Specifications for Doxylamine (B195884) Impurities

Major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established monographs for doxylamine succinate (B1194679) that outline the identification, testing procedures, and acceptance criteria for impurities. pharmacopeia.cnuspbpep.com These standards are essential for ensuring the quality and purity of the active pharmaceutical ingredient (API).

Doxylamine Impurity A is recognized as a specified impurity in both the USP and EP, although it may be listed under different names. synzeal.compharmaffiliates.com In the USP, it is referred to as "Doxylamine pyridine-4-yl isomer," while the EP chemical name is N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine. synzeal.comchemicea.com

The acceptance criteria for specified impurities like this compound are clearly defined. The USP monograph for Doxylamine Succinate sets a specific limit for the Doxylamine pyridine-4-yl isomer. spectrumchemical.comspectrumrx.com Similarly, the European Pharmacopoeia provides limits for related substances in its monograph for Doxylamine hydrogen succinate. uspbpep.com Adherence to these limits is mandatory for a product to be considered compliant with pharmacopoeial standards.

Below are tables summarizing the nomenclature and specified limits for this compound in major pharmacopoeias.

Table 1: Nomenclature of this compound in Pharmacopoeias

| Pharmacopoeia | Official Name |

|---|---|

| United States Pharmacopeia (USP) | Doxylamine pyridine-4-yl isomer synzeal.comspectrumchemical.com |

Table 2: USP Specifications for Organic Impurities in Doxylamine Succinate

| Impurity Name | Acceptance Criterion |

|---|---|

| Doxylamine pyridine-4-yl isomer | ≤ 0.15% spectrumchemical.comspectrumrx.com |

| Doxylamine pyridinyl N-oxide | ≤ 0.10% spectrumchemical.comspectrumrx.com |

| Doxylamine dioxide | ≤ 0.10% spectrumchemical.comspectrumrx.com |

| Doxylamine ethylamine (B1201723) N-oxide | ≤ 0.10% spectrumchemical.comspectrumrx.com |

| Doxylamine alcohol | ≤ 0.15% spectrumchemical.comspectrumrx.com |

| 2-Benzoylpyridine | ≤ 0.15% spectrumchemical.comspectrumrx.com |

| Any unspecified impurity | ≤ 0.10% spectrumchemical.comspectrumrx.com |

ICH Guidelines for Impurities in New Drug Substances (ICH Q3A) and New Drug Products (ICH Q3B) Relevance to this compound

The International Council for Harmonisation (ICH) provides guidelines that are globally recognized for the control of impurities in pharmaceuticals. The ICH Q3A(R2) and Q3B(R2) guidelines are particularly relevant, as they outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. ich.orgich.orgeuropa.eu

These guidelines establish a framework for managing impurities based on scientific principles and risk assessment. shimadzu-webapp.eu Key thresholds defined by ICH include:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established.

For this compound, these guidelines dictate the necessary actions based on its observed levels in the drug substance and product. Any degradation product observed during stability studies at a level greater than the identification threshold must be identified. ich.org The acceptance criteria for Impurity A must be based on pharmacopoeial standards or supported by safety data. ich.org Regulatory compliance often involves demonstrating that the level of this compound is maintained at or below a qualified level, such as the ≤0.15% limit often cited for doxylamine APIs, which aligns with USP standards.

Regulatory Requirements for Impurity A Characterization and Control in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

Both Abbreviated New Drug Applications (ANDA) for generic drugs and New Drug Applications (NDA) for new drugs must contain comprehensive data on impurity profiles. shimadzu-webapp.euveeprho.comveeprho.com Regulatory authorities like the U.S. Food and Drug Administration (FDA) require detailed information on the characterization and control of all specified impurities, including this compound. veeprho.comveeprho.com

For an ANDA or NDA submission, manufacturers must:

Identify and Characterize: Provide evidence of the chemical structure of specified impurities like this compound. This often involves advanced spectroscopic techniques.

Develop and Validate Analytical Methods: The application must include documented evidence that the analytical procedures used for detecting and quantifying impurities are validated and fit for purpose, as per ICH Q2 guidelines. ich.org

Establish Acceptance Criteria: Justify the proposed limits for each impurity, which should align with pharmacopoeial monographs or be otherwise qualified. ich.org

Discuss Impurity Profiles: The submission should include a discussion of the impurity profiles observed in batches used for safety and clinical studies, as well as those from the proposed commercial manufacturing process. ich.org

Reference standards for this compound are crucial for these activities, enabling accurate quantification and control, which are fundamental requirements for successful ANDA and NDA submissions. synzeal.comclearsynth.comclearsynth.comclearsynth.com

Quality Control (QC) Applications for this compound Standards in Manufacturing

High-quality reference standards of this compound are indispensable tools in the pharmaceutical quality control (QC) laboratory. synzeal.com Their application is critical throughout the lifecycle of a doxylamine-containing product. synzeal.comsynzeal.com

Key QC applications include:

Analytical Method Development and Validation: Reference standards are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate, identify, and quantify this compound in the presence of the API and other related substances. synzeal.comsynzeal.comclearsynth.comclearsynth.com This includes validating the method's specificity, linearity, accuracy, and precision. impactfactor.org

Routine Batch Release Testing: QC laboratories use the reference standard to test each batch of doxylamine API and finished drug product. This ensures that the level of this compound does not exceed the specified limits before the batch is released for distribution. synzeal.comsynzeal.com

Stability Studies: During stability testing, the reference standard is used to monitor the potential increase of this compound over time, which could be a degradation product. This data is vital for determining the product's shelf life and appropriate storage conditions. synzeal.comresearchgate.net

Impurity Profiling: The standard helps in building a comprehensive impurity profile of the drug substance and drug product, which is a key component of quality assurance. synzeal.comimpactfactor.org

The use of well-characterized standards ensures that the manufacturing process is consistently producing material that meets all quality and regulatory requirements. synzeal.com

Reference Standards and Traceability for this compound

The reliability of any impurity analysis depends heavily on the quality and traceability of the reference standard used. usp.org For this compound, certified reference standards are available from various specialized suppliers. glppharmastandards.compharmaffiliates.comsimsonpharma.com

These reference standards are:

Thoroughly Characterized: They are supplied with a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques such as 1H NMR, Mass Spectrometry (MS), and HPLC to confirm the structure and purity. synzeal.comglppharmastandards.com

Traceable: Whenever possible, these standards are made traceable to pharmacopoeial standards, such as those from USP or EP. synzeal.comsynzeal.com This traceability ensures consistency and comparability of results across different laboratories and manufacturing sites.

Supplied with Documentation: The documentation provided supports regulatory filings and demonstrates that the impurity is being controlled using a well-characterized material. veeprho.com

The availability of these traceable reference materials is fundamental for pharmaceutical manufacturers to comply with cGMP (current Good Manufacturing Practices) and to ensure the accuracy and validity of their quality control testing for this compound. spectrumchemical.comsynzeal.comaxios-research.com

Advanced Research Perspectives and Future Directions

Synthetic Routes and Control of Doxylamine (B195884) Impurity A

Doxylamine Impurity A is identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, the 4-pyridinyl isomer of Doxylamine. synzeal.comveeprho.comchemicea.com Its formation is intrinsically linked to the synthetic pathway of the active pharmaceutical ingredient (API). The primary synthesis of Doxylamine involves the reaction of 2-acetylpyridine (B122185) with a Grignard reagent, followed by etherification. google.com

The most probable route for the formation of this compound is the presence of the isomeric starting material, 4-acetylpyridine (B144475), in the initial 2-acetylpyridine raw material. If the starting material is not sufficiently pure, the 4-acetylpyridine will undergo the same reaction sequence as 2-acetylpyridine, leading to the corresponding 4-pyridinyl isomer impurity.

Control Strategies: Control of this compound is therefore primarily focused on two key areas: raw material qualification and process optimization.

Stringent Raw Material Control: The most critical control point is the rigorous testing of the starting material, 2-acetylpyridine. Advanced chromatographic methods must be employed to detect and quantify the presence of the 4-acetylpyridine isomer.

Process Optimization: While the primary cause is the starting material, reaction conditions can be optimized to potentially disfavor the formation of by-products. Directional reaction pathways with no side products are the goal. google.com This includes precise control over temperature, reaction time, and stoichiometry to ensure the desired reaction proceeds with high selectivity.

| Control Point | Parameter to Monitor | Control Method | Objective |

| Starting Material | Purity of 2-acetylpyridine | GC or HPLC analysis | To quantify and limit the content of 4-acetylpyridine isomer to below established thresholds. |

| Reaction | Temperature, Time, Stoichiometry | Strict process parameter control | To maximize the yield of Doxylamine and minimize any potential for side reactions or isomerization. |

| Purification | Crystallization / Chromatography | Optimized solvent systems and conditions | To effectively purge any formed Impurity A from the final API. |

Application of Advanced Analytical Techniques for Deeper Impurity A Characterization

Thorough characterization of this compound is essential for understanding its properties and ensuring its effective removal. While standard High-Performance Liquid Chromatography (HPLC) is a foundational technique for impurity detection impactfactor.orgnih.gov, advanced methods provide a much deeper understanding of the impurity's structure and properties.

Hyphenated Techniques: The combination of chromatographic separation with spectrometric detection offers unparalleled analytical power. biomedres.usnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most exploited technique for impurity profiling. nih.govnih.gov It is used to confirm the molecular weight of Impurity A and can provide structural information through fragmentation patterns, definitively confirming its identity as the 4-pyridinyl isomer.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural elucidation, LC-NMR allows for the separation of the impurity from the API, followed by NMR analysis to map the precise arrangement of atoms, confirming the position of the nitrogen in the pyridine (B92270) ring.

High-Resolution Methods:

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net This allows for better separation of Impurity A from the main Doxylamine peak and the detection of other potential trace impurities.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: When coupled with LC, Q-TOF provides highly accurate mass measurements, which further aids in the unequivocal identification of the impurity and the characterization of its elemental composition. biomedres.us

| Analytical Technique | Purpose in Impurity A Characterization |

| UPLC | High-resolution separation from Doxylamine; quantification. |

| LC-MS/MS | Molecular weight confirmation and structural fragment analysis. |

| LC-Q-TOF-HRMS | High-accuracy mass measurement for definitive identification. biomedres.us |

| NMR Spectroscopy | Unambiguous structural elucidation to confirm the 4-pyridinyl isomer. biomedres.us |

| Capillary Electrophoresis | An orthogonal separation technique to confirm purity results from HPLC. nih.gov |

Emerging Trends in Pharmaceutical Impurity Management for this compound

The management of pharmaceutical impurities is evolving, driven by stricter regulatory expectations from bodies like the International Council for Harmonisation (ICH) and a deeper understanding of the potential impact of impurities on drug safety and efficacy. nih.gov

Quality by Design (QbD): A key trend is the implementation of Quality by Design (QbD) principles. impactfactor.org Rather than simply testing for impurities in the final product, QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. For Impurity A, a QbD approach would involve:

Identifying the impurity source (4-acetylpyridine).

Understanding the process parameters that could influence its formation and removal.

Establishing a robust control strategy based on this scientific understanding to ensure consistent quality.

Lifecycle Management: Impurity management is no longer a one-time activity during development but a continuous process throughout the product lifecycle. This includes ongoing monitoring of the manufacturing process and raw materials to ensure that the control strategy for Impurity A remains effective.

Genotoxicity Assessment: There is an increasing focus on the assessment of impurities for potential genotoxicity. Regulatory guidelines require that impurities are assessed for their potential to damage DNA. While Impurity A is an isomer of the API, a modern management approach would include a documented assessment of its potential toxicity to justify its specification limit.

Computational Chemistry Approaches to Elucidate Impurity A Formation Mechanisms

While the primary formation route of Impurity A is understood to be the isomeric starting material, computational chemistry offers powerful tools for a more profound understanding of reaction mechanisms and impurity fate. These in silico approaches can predict and explain chemical phenomena, reducing the need for extensive laboratory experimentation.

Reaction Pathway Modeling: Computational models can be used to simulate the reaction between the Grignard reagent and both 2-acetylpyridine and 4-acetylpyridine. By calculating the activation energies and transition state geometries for both reactions, chemists can:

Confirm that the formation of Doxylamine and Impurity A are energetically similar.

Investigate whether any reaction conditions could theoretically favor one isomer over the other.

Explore the possibility of any side reactions or degradation pathways that could lead to other impurities.

Predictive Toxicology: Computational software can predict the potential toxicity of a molecule based on its structure (Quantitative Structure-Activity Relationship, or QSAR). A QSAR model could be applied to this compound to predict its potential for genotoxicity or other adverse effects, providing valuable information for risk assessment without synthesizing large quantities of the impurity for biological testing.

| Computational Tool | Application to Impurity A Research |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition states to understand the thermodynamics and kinetics of Impurity A formation. |

| Molecular Dynamics (MD) | Simulation of the purification process (e.g., crystallization) to understand how Impurity A interacts with Doxylamine in the solid state. |

| QSAR Modeling | In silico prediction of potential toxicity and genotoxicity to support risk assessment. |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Doxylamine Impurity A in drug substances?

- Methodology : Reverse-phase HPLC or UPLC with UV detection is widely used. The BEH Shield RP18 column (Waters) is preferred due to superior peak symmetry and resolution, enabling separation of this compound from structurally similar degradation products . Pharmacopeial methods (e.g., USP) specify system suitability criteria, including relative retention times (e.g., 0.64–1.44 for related impurities) and limits for total impurities (NMT 0.7%) .

- Validation Requirements : Include specificity, linearity (e.g., 0.05–1.5 μg/mL), and precision (RSD ≤5%) per ICH Q2(R1). For stability studies, ensure method robustness under stressed conditions (e.g., acid/base hydrolysis, oxidation) .

Characterization :

- HRMS : Determine exact mass (e.g., m/z 415.2 for a hypothetical impurity) .

- NMR : Assign stereochemistry (e.g., 1H/13C NMR for diastereomers) .

Synthesis : Confirm identity via comparison with synthesized standards (e.g., Doxylamine alcohol, CAS 1.30 retention factor) .

Methodological Tables

Table 1 : Stability-Indicating Impurity Profiling of Doxylamine (QbD-Optimized Method)

| Parameter | Target | Acceptable Range |

|---|---|---|

| Column Temperature | 30°C | 25–35°C |

| Mobile Phase pH | 3.0 | 2.8–3.2 |

| Resolution (Impurity A) | ≥2.0 | ≥1.5 |

Table 2 : Pharmacopeial Impurity Limits for Doxylamine

| Impurity Name | Relative Retention | Limit (NMT %) |

|---|---|---|

| Doxylamine pyridinyl N-oxide | 0.64 | 2.1 |

| Any unspecified impurity | 1.0 | 0.10 |

| Total impurities | - | 0.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.